![molecular formula C11H13FN2 B3204168 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1029712-59-1](/img/structure/B3204168.png)
2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
Synthesis Analysis
Several synthetic routes have been explored to access DBH-F. Notably, organocatalyzed asymmetric Michael additions of substituted triketopiperazines to enones have been employed to afford DBH-F and related products in high yield and enantiomeric ratio (er) . This method allows controlled bridge-opening and provides access to natural product (NP) scaffolds containing the diazabicyclo[2.2.1]heptane motif.
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibacterial Properties in Veterinary Medicine
A study by McGuirk et al. (1992) synthesized a series of 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, to evaluate their antibacterial activity against veterinary pathogenic bacteria. The research concluded that these compounds show promising antibacterial properties, making them suitable for veterinary medical applications (McGuirk et al., 1992).
Ligands for Neuronal Acetylcholine Receptors
Murineddu et al. (2019) investigated the synthesis of a library of 3,6-diazabicyclo[3.1.1]heptanes, including derivatives of 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, as ligands for neuronal nicotinic receptors (nAChRs). They discovered that these compounds show significant affinity and selectivity for nAChRs, indicating potential for neurological applications (Murineddu et al., 2019).
Synthesis and Crystal Structure
Beinat et al. (2013) and Britvin et al. (2017) focused on the synthesis and structural analysis of 2,5-diazabicyclo[2.2.1]heptane derivatives. These studies offer insights into the chemical properties and potential applications in pharmaceutical research, given the compound's structural complexity and versatility (Beinat et al., 2013); (Britvin et al., 2017).
Dopamine Uptake Inhibitors
A study by Loriga et al. (2007) synthesized and evaluated derivatives of 2,5-diazabicyclo[2.2.1]heptane for their ability to inhibit dopamine reuptake. This research suggests potential therapeutic applications in disorders related to dopamine dysregulation (Loriga et al., 2007).
properties
IUPAC Name |
2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-8-2-1-3-10(4-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGZBEQXRSLWNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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